3-[(4-Chloro-5-methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester 3-[(4-Chloro-5-methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13427422
InChI: InChI=1S/C16H25ClN4O2/c1-11-8-18-14(20-13(11)17)19-9-12-6-5-7-21(10-12)15(22)23-16(2,3)4/h8,12H,5-7,9-10H2,1-4H3,(H,18,19,20)
SMILES: CC1=CN=C(N=C1Cl)NCC2CCCN(C2)C(=O)OC(C)(C)C
Molecular Formula: C16H25ClN4O2
Molecular Weight: 340.8 g/mol

3-[(4-Chloro-5-methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13427422

Molecular Formula: C16H25ClN4O2

Molecular Weight: 340.8 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-Chloro-5-methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C16H25ClN4O2
Molecular Weight 340.8 g/mol
IUPAC Name tert-butyl 3-[[(4-chloro-5-methylpyrimidin-2-yl)amino]methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C16H25ClN4O2/c1-11-8-18-14(20-13(11)17)19-9-12-6-5-7-21(10-12)15(22)23-16(2,3)4/h8,12H,5-7,9-10H2,1-4H3,(H,18,19,20)
Standard InChI Key MCGGESOEGRAVIM-UHFFFAOYSA-N
SMILES CC1=CN=C(N=C1Cl)NCC2CCCN(C2)C(=O)OC(C)(C)C
Canonical SMILES CC1=CN=C(N=C1Cl)NCC2CCCN(C2)C(=O)OC(C)(C)C

Introduction

Synthesis

While the exact synthesis pathway for this compound is not provided, similar compounds are typically prepared through:

  • Nucleophilic substitution reactions to introduce the pyrimidine substituents.

  • Amine coupling to attach the piperidine group.

  • Esterification to form the tert-butyl ester group.

Applications

Compounds with pyrimidine and piperidine scaffolds are widely studied for their:

  • Pharmacological properties, such as anticancer, antiviral, or anti-inflammatory activities.

  • Chemical versatility, serving as intermediates in the synthesis of more complex molecules.

Analytical Characterization

Such compounds are characterized using:

  • NMR Spectroscopy (¹H and ¹³C): To confirm structural integrity.

  • Mass Spectrometry (MS): To verify molecular weight.

  • Infrared Spectroscopy (IR): To identify functional groups.

Potential Research Directions

Future studies could explore:

  • Biological activity screening, especially targeting enzymes or receptors related to pyrimidine derivatives.

  • Structure-activity relationship (SAR) studies to optimize efficacy and reduce toxicity.

  • Docking simulations to predict binding affinities with biological targets.

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